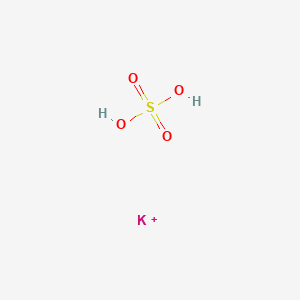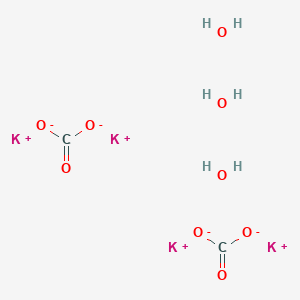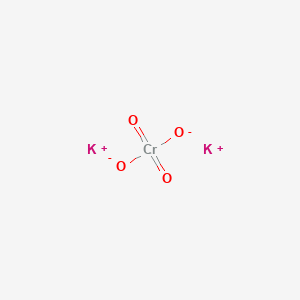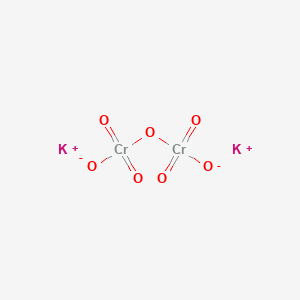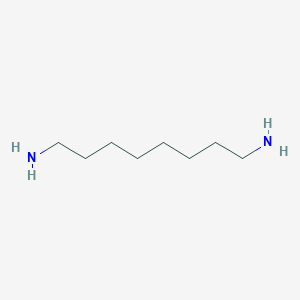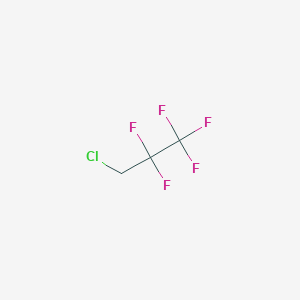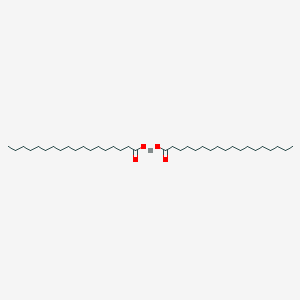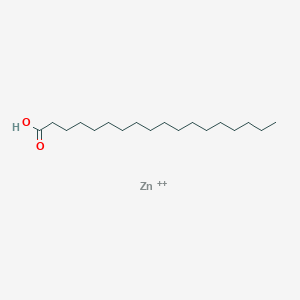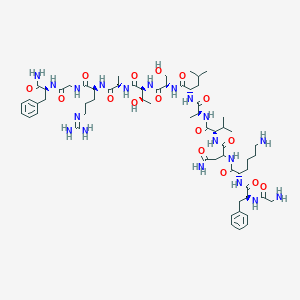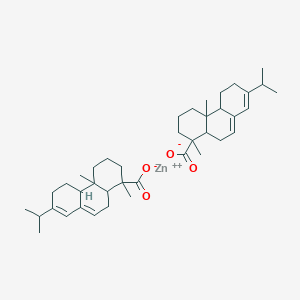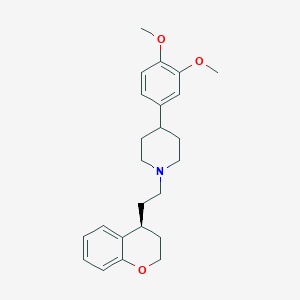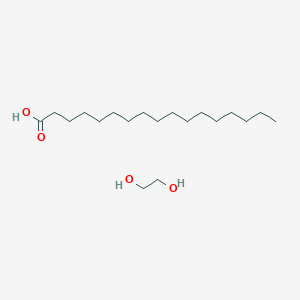![molecular formula C16H34O2S B148172 2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol CAS No. 9004-83-5](/img/structure/B148172.png)
2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "DMDEE" and is a colorless liquid that is soluble in water and organic solvents. The synthesis of DMDEE is a complex process that involves several steps, and its application in scientific research is diverse. In
Mécanisme D'action
The mechanism of action of DMDEE is not fully understood. However, it is believed that DMDEE interacts with the lipid bilayer of cells and disrupts their structure. This disruption can lead to changes in membrane permeability and fluidity, which can affect cellular processes.
Effets Biochimiques Et Physiologiques
DMDEE has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMDEE can induce cell death in several cancer cell lines. DMDEE has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In animal studies, DMDEE has been shown to have a protective effect on the liver and can reduce liver damage caused by toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMDEE in lab experiments is its ability to stabilize nanoparticles and prevent their aggregation. This is critical for the successful development of drug delivery systems. DMDEE is also an effective solubilizer for poorly soluble drugs, which is essential for the development of effective drug formulations. However, DMDEE has some limitations. It can be toxic at high concentrations, and its effects on human health are not fully understood.
Orientations Futures
There are several future directions for research on DMDEE. One of the most significant areas of research is the development of DMDEE-based drug delivery systems. DMDEE has the potential to improve the efficacy of drugs by increasing their solubility and stability. Another area of research is the investigation of DMDEE's potential as an anti-cancer agent. In vitro studies have shown that DMDEE can induce cell death in several cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, more research is needed to understand the mechanism of action of DMDEE and its effects on human health.
Conclusion:
In conclusion, DMDEE is a chemical compound that has several potential applications in scientific research. Its ability to stabilize nanoparticles and solubilize poorly soluble drugs makes it a valuable tool for the development of drug delivery systems. DMDEE has also been shown to have anti-inflammatory properties and a protective effect on the liver. However, its toxicity at high concentrations and its effects on human health are not fully understood. Future research on DMDEE should focus on the development of drug delivery systems, investigation of its potential as an anti-cancer agent, and understanding its mechanism of action and effects on human health.
Méthodes De Synthèse
The synthesis of DMDEE involves several steps that require specialized equipment and expertise. The first step involves the reaction of 9-decenol with thionyl chloride to form 9-decenyl chloride. The second step involves the reaction of 9-decenyl chloride with sodium sulfide to form 9-decenyl sulfide. The final step involves the reaction of 9-decenyl sulfide with ethylene oxide to form DMDEE.
Applications De Recherche Scientifique
DMDEE has several potential applications in scientific research. One of the most significant applications is its use as a surfactant in the formulation of nanoparticles. DMDEE can be used to stabilize nanoparticles and prevent their aggregation, which is essential for the successful development of drug delivery systems. DMDEE has also been used as a solubilizer for poorly soluble drugs, which is critical for the development of effective drug formulations.
Propriétés
Numéro CAS |
9004-83-5 |
|---|---|
Nom du produit |
2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol |
Formule moléculaire |
C16H34O2S |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
2-[2-(9,9-dimethyldecylsulfanyl)ethoxy]ethanol |
InChI |
InChI=1S/C16H34O2S/c1-16(2,3)10-8-6-4-5-7-9-14-19-15-13-18-12-11-17/h17H,4-15H2,1-3H3 |
Clé InChI |
RPMGCDFPDJACFM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCCCCCCCSCCOCCO |
SMILES canonique |
CC(C)(C)CCCCCCCCSCCOCCO |
Autres numéros CAS |
9004-83-5 |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Synonymes |
ALCODET (TM) HSC-1000, Dodecylthioethoxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



